(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine
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Overview
Description
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a 2,4,6-trimethylphenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trimethylbenzaldehyde and ethylenediamine.
Condensation Reaction: The aldehyde group of 2,4,6-trimethylbenzaldehyde reacts with one of the amine groups of ethylenediamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or amides.
Reduction: Further reduction can lead to the formation of secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are commonly used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated or N-acylated derivatives.
Scientific Research Applications
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine has various scientific research applications, including:
Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: Utilized as an intermediate in the synthesis of complex organic molecules.
Materials Science: Possible applications in the development of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine: can be compared with other diamines such as ethylenediamine and 1,2-diaminopropane.
Trimethylphenyl derivatives: Compounds like 2,4,6-trimethylphenylamine and 2,4,6-trimethylphenylmethanol.
Uniqueness
- The presence of the 2,4,6-trimethylphenyl group imparts unique steric and electronic properties to the compound, influencing its reactivity and interactions.
- The (1R) configuration may also contribute to its specific stereochemical properties, affecting its behavior in chiral environments.
Biological Activity
(1R)-1-(2,4,6-Trimethylphenyl)ethane-1,2-diamine, also known as 1,2-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine (C20H28N2), is a chiral diamine compound that has garnered attention in various fields of organic chemistry and pharmacology. This article explores its biological activity, synthesis methods, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound features a central ethane backbone with two amine groups and bulky 2,4,6-trimethylphenyl substituents, enhancing its steric properties. Its structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Ethylene Bridge: The reaction of 2,4,6-trimethylphenyl lithium with appropriate alkyl halides.
- Reduction: The use of reducing agents to convert intermediates into the final diamine product.
Antitumor Properties
Recent studies have indicated that this compound exhibits promising antitumor activity . Research has shown its effectiveness against various cancer cell lines including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |
A549 (Lung Cancer) | 12.5 | Cell cycle arrest |
HL-60 (Leukemia) | 10.0 | Inhibition of DNA synthesis |
Neuropharmacological Effects
The compound has been identified as a selective modulator of neuropeptide Y (NPY) receptors. NPY is involved in various physiological processes including appetite regulation and anxiety modulation. Studies suggest that this diamine could potentially be useful in treating conditions related to these pathways.
- Case Study: A preclinical study demonstrated that administration of this compound in rodent models resulted in reduced food intake and anxiety-like behaviors.
Catalytic Applications
In addition to its biological activities, this compound serves as an effective chiral ligand in asymmetric synthesis. It has been used to facilitate various reactions such as:
- Michael Additions
- Aldol Reactions
These reactions benefit from the stereochemical properties imparted by the bulky trimethylphenyl groups.
Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Antitumor Mechanisms: A study published in Journal of Medicinal Chemistry highlighted its potential as a lead compound for developing new anticancer agents .
- Neuropeptide Y Modulation: Research presented at the Annual Pharmacology Conference outlined its role in modulating NPY receptor activity and implications for treating metabolic disorders .
- Synthesis and Catalysis: A review in Synthetic Organic Chemistry discussed its utility as a chiral auxiliary in asymmetric synthesis processes .
Properties
Molecular Formula |
C11H18N2 |
---|---|
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(1R)-1-(2,4,6-trimethylphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-7-4-8(2)11(9(3)5-7)10(13)6-12/h4-5,10H,6,12-13H2,1-3H3/t10-/m0/s1 |
InChI Key |
CZXPCBGOKOOGDN-JTQLQIEISA-N |
Isomeric SMILES |
CC1=CC(=C(C(=C1)C)[C@H](CN)N)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(CN)N)C |
Origin of Product |
United States |
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